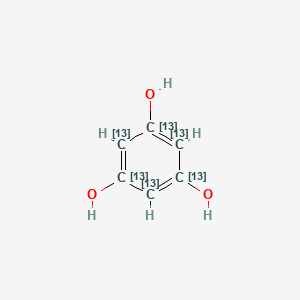

Phloroglucinol-13C6

Overview

Description

Phloroglucinol-13C6, also known as Benzene-1,3,5-triol-1,2,3,4,5,6-13C6, is a variant of Phloroglucinol where all the carbon atoms are Carbon-13 isotopes . It is an important antiretroviral drug in the treatment of HIV and AIDS .

Synthesis Analysis

Phloroglucinol derivatives have been synthesized for their potential anti-tumor properties . A novel in vitro synthetic system for a highly efficient production of phloroglucinol from acetate has also been demonstrated .Molecular Structure Analysis

The molecular structure of Phloroglucinol-13C6 is consistent with the disordered single X-ray crystal structure and crystal energy landscape showing closely related low energy hydrate structures .Chemical Reactions Analysis

Phloroglucinol undergoes various chemical reactions. For instance, heteropoly acids (HPAs) have been used to promote the carbonization of Phloroglucinol without losing the controllability of functional groups and the dispersibility .Physical And Chemical Properties Analysis

Phloroglucinol is a weak triprotic acid with the first two pK a 's being 8.5 and 8.9 . The enthalpically stable dihydrate phase is unstable below 16% relative humidity (25 C) and above 50 C (ambient humidity) .Scientific Research Applications

Biosynthesis of Phloroglucinol

Phloroglucinol is an important chemical, and the biosynthesis processes which can convert glucose to phloroglucinol have been established . A novel in vitro synthetic system for a highly efficient production of phloroglucinol from acetate was demonstrated . The system’s performance suggests that in vitro synthesis of phloroglucinol has some advantages and is potential to become a feasible industrial alternative .

Antiviral Properties

Phloroglucinols have been shown to be effective against viruses, such as human immunodeficiency virus (HIV), herpes or enterovirus . Preliminary data through docking analysis suggest that they could have potential therapeutic interest .

Antibacterial Properties

In addition to their antiviral properties, phloroglucinols also exhibit antibacterial properties . This makes them a potential candidate for the development of new antibacterial drugs .

Cosmetics Applications

Phloroglucinol compounds are also used in cosmetics . Their various biological activities make them beneficial for skin health .

Textiles, Paints and Dyeing Industries

Phloroglucinol and its derivatives have been widely applied in textiles, paints and dyeing industries . They are used in the production of dyes and also as mordants in dyeing processes .

Mechanism of Action

Safety and Hazards

Future Directions

Phloroglucinol compounds are a major class of secondary metabolites of wide occurrence in biological systems. They can only be synthesized by some species of Pseudomonads . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of phloroglucinol compound biosynthesis and a greater potential of microbial production .

properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phloroglucinol-13C6 | |

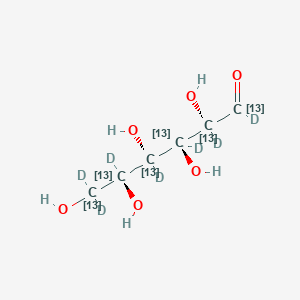

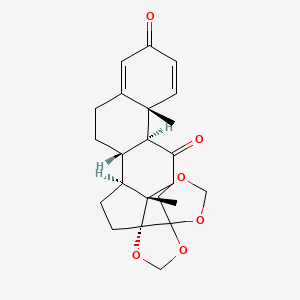

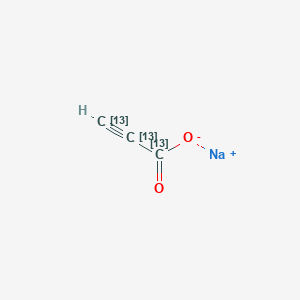

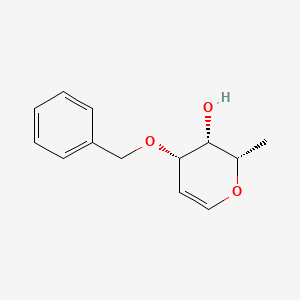

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)